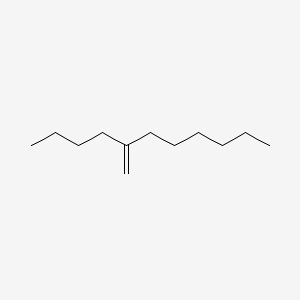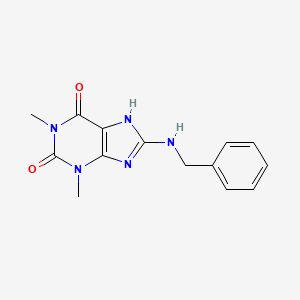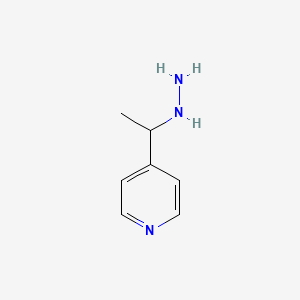
(2-Aminophenyl)(3-chlorophenyl)methanone
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of (2-Aminophenyl)(3-chlorophenyl)methanone consists of an indole scaffold bridged by a benzophenone moiety. The indole nucleus is an important heterocyclic system, and the chloro and amino substituents play a crucial role in its biological activity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- (Shahana & Yardily, 2020) synthesized novel compounds closely related to (2-Aminophenyl)(3-chlorophenyl)methanone, analyzing their structure using various spectroscopic methods and Density Functional Theory (DFT) calculations.
Molecular Docking and Antibacterial Activity
- The same study by (Shahana & Yardily, 2020) also conducted molecular docking studies using Hex 8.0 to explore the antibacterial potential of these compounds.
Crystal and Molecular Structure Analysis
- (Kubicki et al., 2012) reported on the crystal and molecular structures of derivatives of 2-aminothiophene, which are structurally similar to (2-Aminophenyl)(3-chlorophenyl)methanone, highlighting their potential in enhancing human A1 adenosine receptor activity.
Anti-Inflammatory and Kinase Inhibitory Properties
- A study by (Ottosen et al., 2003) synthesized derivatives of (2-Aminophenyl)(3-chlorophenyl)methanone, revealing their potent inhibition of proinflammatory cytokines and their role as p38 MAP kinase inhibitors.
Chemical Synthesis and Reactivity
- The work by (Harano et al., 2007) discusses the reactivity of compounds structurally related to (2-Aminophenyl)(3-chlorophenyl)methanone, providing insights into their potential applications in various chemical syntheses.
Fe(III) Complex Formation
- (Mini et al., 2013) synthesized and characterized a Fe(III) complex using a compound derived from (2-Amino-5-Chlorophenyl) phenyl methanone, revealing its potential in coordination chemistry.
Photoinduced Intramolecular Rearrangement
- (Jing et al., 2018) developed an environmentally friendly synthesis method for (2-aminophenyl)(naphthalen-2-yl)methanones, highlighting the potential of photoinduced intramolecular rearrangements.
Wirkmechanismus
Eigenschaften
IUPAC Name |
(2-aminophenyl)-(3-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8H,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMTXRHVBLIIOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70481524 | |
| Record name | Methanone, (2-aminophenyl)(3-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57479-65-9 | |
| Record name | Methanone, (2-aminophenyl)(3-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(4-Pentylphenyl)ethynyl]benzonitrile](/img/structure/B3053919.png)
![2-Phenylpyrazolo[1,5-a]pyridine](/img/structure/B3053920.png)







![2-(4-aminophenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3053933.png)

![6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B3053935.png)